molecular formula C18H11F3N2O2S B1675317 Lidorestat CAS No. 245116-90-9

Lidorestat

Cat. No. B1675317
M. Wt: 376.4 g/mol
InChI Key: KYHVTMFADJNSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lidorestat, also known as IDD-676, is a potent, selective, and orally active aldose reductase inhibitor . It is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

Lidorestat has a chemical formula of C18H11F3N2O2S . Its average weight is 376.352 and its monoisotopic weight is 376.049332911 . The structure of Lidorestat includes a trifluorobenzothiazole part, which creates strong π–π interactions with certain residues .


Physical And Chemical Properties Analysis

Lidorestat is a small molecule . It has a chemical formula of C18H11F3N2O2S and an average weight of 376.352 . The elemental analysis of Lidorestat is as follows: Carbon ©, 57.45%; Hydrogen (H), 2.95%; Fluorine (F), 15.14%; Nitrogen (N), 7.44%; Oxygen (O), 8.50%; and Sulfur (S), 8.52% .

Scientific Research Applications

1. Diabetic Polyneuropathy

  • Summary of Application: Lidorestat is used in the treatment of Diabetic Polyneuropathy, a serious complication of diabetes. It is intended to stop or slow the progression of this condition .
  • Methods of Application: Lidorestat is administered as a drug in clinical trials. The trials aim to determine an effective dosage and study the safety of Lidorestat .
  • Results or Outcomes: The trials are designed to investigate the safety of Lidorestat and its effect on important biochemical processes in the pathology of diabetic neuropathy . The results of these studies will help bring an effective treatment from research laboratories to widespread availability for treatment .

2. Aldose Reductase Inhibition

  • Summary of Application: Lidorestat is a potent, selective, and orally active aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the pathophysiology of diabetic complications . Inhibiting this enzyme is a promising therapeutic approach to treat a wide array of diabetic complications .
  • Methods of Application: Lidorestat is used as a drug and its inhibitory effect on aldose reductase is measured using the IC50 value, a quantitative measure that indicates how much of a particular inhibitory substance (e.g., a drug) is needed to inhibit a given biological process by half .
  • Results or Outcomes: Lidorestat has an IC50 of 5 nM, indicating its high potency as an aldose reductase inhibitor . It is used for chronic diabetes complications and has been shown to improve nerve conduction and reduce cataract formation .

3. Neurodegenerative Diseases

  • Summary of Application: Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are a significant burden for society and the health system, affecting millions of people worldwide. The use of nanomaterials in medicine offers multiple opportunities to address these disorders .
  • Methods of Application: The use of gold nanoparticles is a promising tool due to their unique properties at the nanometric level. They can be functionalized with specific molecules to selectively target pathological proteins such as Tau and α-synuclein for Alzheimer’s and Parkinson’s disease, respectively .
  • Results or Outcomes: Gold nanoparticles play a key role in enhancing their signal, even at the low concentrations present in biological samples such as blood or cerebrospinal fluid, thus enabling an early and accurate diagnosis . On the other hand, gold nanoparticles act as drug delivery platforms, bringing therapeutic agents directly into the brain, improving treatment efficiency and precision, and reducing side effects in healthy tissues .

4. Cardiovascular Diseases

  • Summary of Application: Elevated levels of low-density lipoprotein cholesterol (LDL-C) are associated with increased risk of coronary heart disease and stroke. Guidelines for the management of dyslipidaemia from the European Society of Cardiology (ESC) and the European Atherosclerosis Society (EAS) were updated in late 2019 in light of recent intervention trials .
  • Methods of Application: The applications of BCIs in NDs have been studied for decades now through different approaches, resulting in a considerable amount of literature in all related areas .
  • Results or Outcomes: This genetic association study suggests that apoB (or, equivalently, LDL-C) is associated with increased risk of CAD, all-cause mortality, and CVD mortality in a dose-dependent way .

5. Ocular Diseases

  • Summary of Application: Lidorestat has potential applications in the treatment of various ocular diseases. Lipid nanoparticles, as a nucleic acid delivery system, have been used as an alternative to treat ocular diseases, since they can cross the ocular barrier and efficiently transfect nucleic acids to various cells of the eye .
  • Methods of Application: The size of the nanoparticles influences the transfection of genes, biological distribution, diffusion, and cellular uptake . Biodegradable polymers have emerged as promising tools for efficient and controlled drug delivery in ocular diseases .
  • Results or Outcomes: The diseases treated mainly focus on conditions related to the retina and cornea . Certain characteristics of nanoparticles increase encapsulation efficiency, such as the size of the nanoparticle and the charge of the outer layer of the nanoparticle .

6. Kidney Diseases

  • Summary of Application: Chronic Kidney Disease (CKD) is a high-risk condition for kidney failure, atherosclerotic cardiovascular disease, heart failure, and premature mortality. Recent clinical trials support new approaches to treat diabetes and CKD .
  • Methods of Application: The KDIGO Clinical Practice Guideline for Lipid Management in CKD provides evidence-based recommendations for management . A joint group of ADA and KDIGO representatives reviewed and developed a series of consensus statements to guide clinical care from the ADA and KDIGO guidelines .
  • Results or Outcomes: The published guidelines are aligned in the areas of CKD screening and diagnosis, glycemia monitoring, lifestyle therapies, treatment goals, and pharmacologic management .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Lidorestat . Suitable protective clothing should be worn and good ventilation should be ensured .

Future Directions

Lidorestat presents a promising therapeutic approach to treat a wide array of diabetic complications . Moreover, a therapeutic potential of aldose reductase inhibitors in the treatment of chronic inflammation-related pathologies and several genetic metabolic disorders has been recently indicated . Future studies should examine the pancreas, liver, and related organs for nerve changes to gain a better understanding of how diabetic peripheral neuropathy affects diabetic patients throughout their body and to cultivate successful treatments for this disease .

properties

IUPAC Name

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVTMFADJNSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179264
Record name Lidorestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidorestat

CAS RN

245116-90-9
Record name Lidorestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245116-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidorestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245116909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidorestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lidorestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIDORESTAT ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3734K0M7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of give 3-(4,5,7-trifluorobenzothiazol-2-yl)methyl-indole-N-acetic acid, ethyl ester (5.91 g, 14.6 mmol) in 1,2-dimethoxyethane (73 mL, 0.2 M) was cooled to 0° C. and treated with aq. NaOH (1.25 N, 58 mL, 73.1 mmol) in a dropwise manner over 15 min. After the addition was complete, the solution was stirred for an additional 30 min, acidified to pH 3 with 2N HCl, and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 mL) and washed with sat'd. aq. NaCl (30 mL). The organic extract was dried over Na2SO4, filtered and concentrated. The resulting material was stirred as a suspension in heptane, filtered and dried to give 3-(4,5,7-trifluorobenzothiazol-2-yl)methyl-indole-N-acetic acid (5.38 g, 98%) as a pale yellow solid: mp 177-178° C.; Rf 0.44 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 7.74-7.65 (m, 1 H), 7.53 (d, J=7.5 Hz, 1 H), 7.46 (s, 1 H) 7.40 (d, J=8.1 Hz, 1 H), 7.15 (b t, J=6.9 Hz, 1 H), 7.03 (b t, J=7.2 Hz, 1 H), 5.03 (s, 2 H), 4.65 (s, 2 H); LRMS calcd for C18H11F3N2O2S: 376.4; found 375.0 (M−1)−. Anal. Calcd for C16H11F3N2O2S: C, 57.44; H, 2.95; N, 7.44; S, 8.52. Found C, 57.58; H, 2.99; N, 7.38; S, 8.51.
Name
3-(4,5,7-trifluorobenzothiazol-2-yl)methyl-indole-N-acetic acid, ethyl ester
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lidorestat
Reactant of Route 2
Reactant of Route 2
Lidorestat
Reactant of Route 3
Lidorestat
Reactant of Route 4
Lidorestat
Reactant of Route 5
Reactant of Route 5
Lidorestat
Reactant of Route 6
Lidorestat

Citations

For This Compound
264
Citations
MC Van Zandt, ML Jones, DE Gunn… - Journal of medicinal …, 2005 - ACS Publications
… With these excellent results, lidorestat was subsequently … Lidorestat, administered at 5 and 10 mg/kg/d, substantially … Diabetic animals treated for the last 2 months with lidorestat lost only …
Number of citations: 241 pubs.acs.org
HL Noh, Y Hu, TS Park, T DiCioccio, AJ Nichols… - … of Pharmacology and …, 2009 - ASPET
… We measured lidorestat concentration in plasma after 6 weeks of the CCD diet with lidorestat. hAR-expressing mice and control mice had the same plasma lidorestat concentrations (…
Number of citations: 16 jpet.aspetjournals.org
HL Noh, Y Hu, AT Dicioccio, AJ Nichols… - Diabetes, 2007 - search.ebscohost.com
… We studied whether feeding mice with lidorestat, an AR inhibitor (ARI) at 25 mg/kg/day, … mice have increased mortality that is corrected by inclusion of lidorestat, an ARI, in the diet. if …
Number of citations: 2 search.ebscohost.com
H Chen, X Zhang, X Zhang, Z Fan, W Liu, Y Lei… - Bioorganic & Medicinal …, 2020 - Elsevier
… The conformation resulted from the ligand of lidorestat was selected for the docking study … /NADP + /lidorestat complex (PDB code: 1Z3N), 42 3a, 3d-e, 3g-j and lidorestat bound well to …
Number of citations: 10 www.sciencedirect.com
M Májeková - Future Medicinal Chemistry, 2018 - Future Science
… Electrostatics of the active site works as a driving force for attracting the negatively charged acetic groups of such inhibitors as zopolrestat, epalrestat or lidorestat, which are inhibitors …
Number of citations: 7 www.future-science.com
MC Van Zandt, B Doan, DR Sawicki, J Sredy… - Bioorganic & medicinal …, 2009 - Elsevier
… Based on our experience with lidorestat and related carboxylic acid based aldose reductase inhibitors 9 , the previously optimized 4,5,7-trifluorobenzthiazole side-chain which interacts …
Number of citations: 33 www.sciencedirect.com
HAM Mucke, E Mucke, PM Mucke - Ophthalmol. Res.: An Intl. J, 2014 - researchgate.net
… For ponalrestat, risarestat, epalrestat, and lidorestat claims of utility in diabetic cataract were first made in patent documents, but with insufficient or incomplete support. …
Number of citations: 4 www.researchgate.net
M Majekova, J Ballekova, M Prnova, M Stefek - Bioorganic & Medicinal …, 2017 - Elsevier
… compounds 3 (magenta) and lidorestat (orange) in complex … 3 and yellow in complex with lidorestat). Green lines denote … surface of the enzyme with superposed lidorestat (left) and 3 (…
Number of citations: 13 www.sciencedirect.com
R Maccari, R Ottanà, R Ciurleo, MG Vigorita… - Bioorganic & medicinal …, 2007 - Elsevier
… the typical interaction pattern also shown by lidorestat. The software LigandScout, 38 a tool for … Furthermore, looking at the overlay of compound 14 with lidorestat demonstrated that their …
Number of citations: 76 www.sciencedirect.com
M Stefek, M Soltesova Prnova… - Journal of Medicinal …, 2015 - ACS Publications
… Yet lidorestat was withdrawn from these studies owing to its side effects. Nonetheless, we still consider the indole-1-acetic acid moiety as a promising starting fragment for the design of …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.